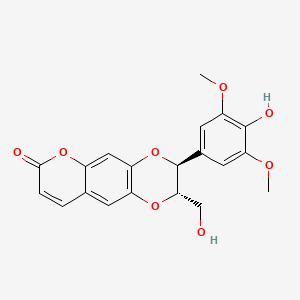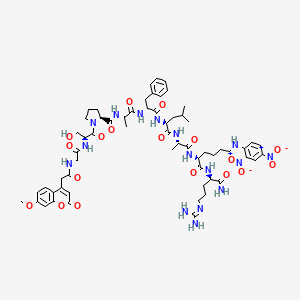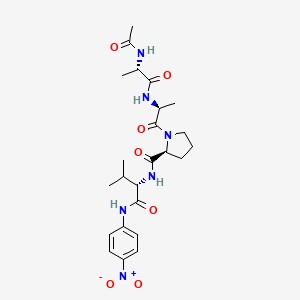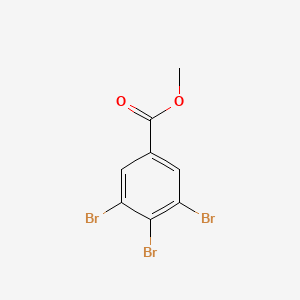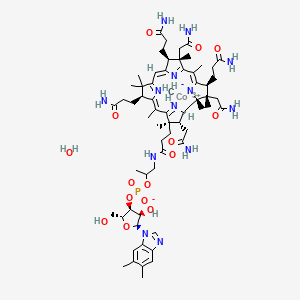
Méthylcobalamine hydrate
Vue d'ensemble
Description
Methylcobalamin hydrate: is a coenzyme form of vitamin B12, essential for various biochemical processes in the body. It plays a crucial role in the biosynthesis of methionine, a vital amino acid, and is involved in hematopoiesis (the formation of blood cells). This compound is also used in research related to neurological disorders and as a treatment for vitamin B12 deficiency-related conditions.
Applications De Recherche Scientifique
Methylcobalamin hydrate is widely used in scientific research due to its role in various biological processes. Some of its applications include:
Neurological Research: It is used in studies related to peripheral neuropathy, diabetic neuropathy, and amyotrophic lateral sclerosis (ALS).
Vitamin B12 Deficiency: It is used to treat and prevent conditions arising from vitamin B12 deficiency, such as pernicious anemia.
Histamine Receptor Studies: Methylcobalamin acts as a histamine receptor, making it useful in Alzheimer's disease research.
Industrial Applications: It is used in the production of biochemical reagents and assay kits for various research purposes.
Mécanisme D'action
Target of Action
Methylcobalamin hydrate, a form of vitamin B12, primarily targets two enzymes in the human body: methionine synthase and mitochondrial methylmalonyl-CoA mutase . These enzymes play crucial roles in various metabolic processes, including DNA synthesis, cellular energy production, and one-carbon metabolism .
Mode of Action
Methylcobalamin hydrate interacts with its targets by serving as a cofactor for these enzymes. Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA . The interaction of methylcobalamin hydrate with these enzymes results in the facilitation of their respective biochemical reactions .
Biochemical Pathways
Methylcobalamin hydrate affects several biochemical pathways. It is involved in the biosynthesis of methionine, a crucial amino acid . It also plays a role in one-carbon metabolism, which is essential for the methylation of DNA and other molecules . Additionally, it contributes to mitochondrial energy metabolism .
Pharmacokinetics
It is known that the compound is water-soluble and is required for several physiological processes .
Result of Action
The action of methylcobalamin hydrate at the molecular and cellular levels leads to several effects. It is necessary for DNA synthesis and cellular energy production . It also has antioxidant effects and contributes to the methylation cycle and epigenetic regulation . Deficiency in methylcobalamin hydrate can lead to disturbance of one-carbon metabolism and impaired mitochondrial function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of methylcobalamin hydrate. For instance, the bioavailability of methylcobalamin hydrate can be affected by dietary intake, as it is present in foods of animal origin, such as meat, eggs, and milk . Additionally, certain pathological conditions, such as vitamin B12 deficiency, can impact the effectiveness of methylcobalamin hydrate .
Analyse Biochimique
Biochemical Properties
Methylcobalamin hydrate is a coenzyme required for methionine biosynthesis . It acts as a histamine receptor and is also used in Alzheimer’s disease studies . It is involved in the normal metabolism of folate and the consequent maintenance of normal homocysteine serum levels .
Cellular Effects
Methylcobalamin hydrate is important for the brain and nerves, and to produce red blood cells . It is the active form of vitamin B12 that is used in adults alone or in combination with other vitamins as a dietary supplement .
Molecular Mechanism
Methylcobalamin hydrate is not used directly as a cofactor, but is first converted by MMACHC into cob (II)alamin. Cob (II)alamin is then later converted into the other two forms, adenosylcobalamin and methylcobalamin for use as cofactors . This means that Methylcobalamin hydrate is first dealkylated and then regenerated .
Temporal Effects in Laboratory Settings
It is known that Methylcobalamin hydrate physically resembles the other forms of vitamin B12, occurring as dark red crystals that freely form cherry-colored transparent solutions in water .
Metabolic Pathways
Methylcobalamin hydrate is involved in two active forms of B12 -methylcobalamin and 5-deoxyadenosylcobalamin, which are cofactors for the enzymes methionine synthase and mitochondrial methylmalonyl-CoA mutase . These enzymes are essential for several physiological processes, including normal nervous system functioning, and red blood cell development and maturation .
Transport and Distribution
It is known that vitamin B12, including Methylcobalamin hydrate, is transported from food to the body’s cells through a sophisticated, multistep pathway .
Subcellular Localization
It is known that co-localization of enzymes to the same subcellular organelle or compartment can increase the local intermediate concentration and exclude competing cytosolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylcobalamin hydrate can be synthesized through chemical reactions involving cobalt and other organic compounds. The process typically involves the reduction of cyanocobalamin (vitamin B12) in the presence of methyl donors such as methanol or methyl iodide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of methylcobalamin hydrate involves large-scale fermentation processes using microorganisms that naturally produce vitamin B12. The vitamin is then extracted and purified, followed by chemical modification to convert it into the methylcobalamin form. This method ensures a high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methylcobalamin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological activity and therapeutic applications.
Common Reagents and Conditions:
Oxidation: Methylcobalamin can be oxidized to form cyanocobalamin or hydroxocobalamin.
Reduction: It can be reduced back to its active form using reducing agents such as sodium borohydride.
Substitution: Methylcobalamin can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Major Products Formed: The major products formed from these reactions include cyanocobalamin, hydroxocobalamin, and various methylcobalamin derivatives. These products are used in different applications, including nutritional supplements and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Methylcobalamin hydrate is one of several forms of vitamin B12, each with unique properties and applications. Some similar compounds include:
Cyanocobalamin: The most common form of vitamin B12 used in supplements.
Hydroxocobalamin: Another form of vitamin B12 used in the treatment of vitamin B12 deficiency.
Adenosylcobalamin: A coenzyme form of vitamin B12 involved in the conversion of methylmalonyl-CoA to succinyl-CoA.
Uniqueness: Methylcobalamin hydrate is unique in its ability to directly donate a methyl group, making it particularly useful in methionine biosynthesis and related pathways. Its stability and bioavailability also make it a preferred choice for certain therapeutic applications.
Propriétés
IUPAC Name |
carbanide;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.CH3.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;;1H2/q;-1;+3;/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXLIARBQZLWLZ-INGVNTQCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H93CoN13O15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)
![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(triphenylmethyl)thio]methyl]-](/img/structure/B1516140.png)
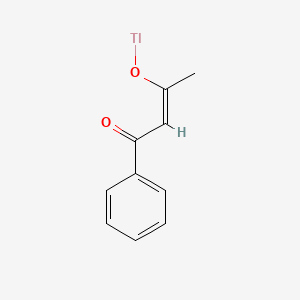
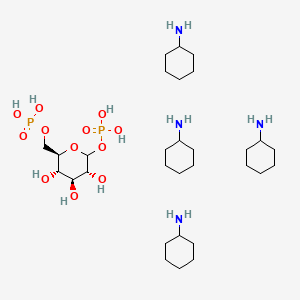
![(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid](/img/structure/B1516159.png)
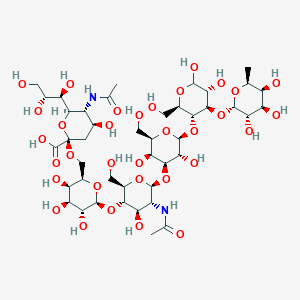
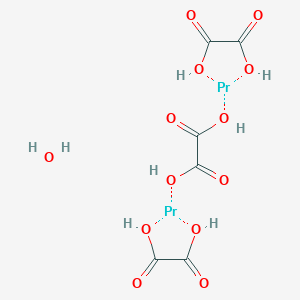
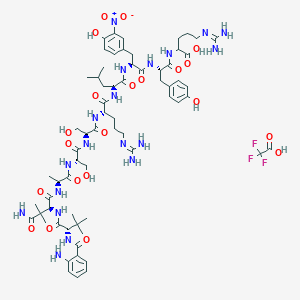
![(3Ar,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-hydroxyspiro[5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-carbonitrile](/img/structure/B1516172.png)

